(s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Chiral resolution Enantiomeric purity Pharmaceutical intermediate quality control

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 103733-66-0) is the optically pure (S)-enantiomer of a 6,7-dimethoxy-substituted tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH) building block, with a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol. The hydrochloride salt (CAS 82586-62-7) has a molecular weight of 273.71 g/mol.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 103733-66-0
Cat. No. B1664675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS103733-66-0
Synonyms6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, (S)-
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C[NH2+]C(CC2=C1)C(=O)[O-])OC
InChIInChI=1S/C12H15NO4/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2/h4-5,9,13H,3,6H2,1-2H3,(H,14,15)/t9-/m0/s1
InChIKeyBWYXEHBJIMGDEB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Buy (S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 103733-66-0): Chiral THIQ-3-Carboxylic Acid Intermediate for ACE Inhibitor Synthesis and Anticancer Research


(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 103733-66-0) is the optically pure (S)-enantiomer of a 6,7-dimethoxy-substituted tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH) building block, with a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol [1]. The hydrochloride salt (CAS 82586-62-7) has a molecular weight of 273.71 g/mol . This unnatural α-amino acid analog, also referred to as 6,7-dimethoxy-Tic-OH, features a constrained cyclic structure that mimics proline and serves as a chiral intermediate in the synthesis of the marketed ACE inhibitor moexipril, as well as a bioactive scaffold in anticancer and antithrombotic drug discovery [2].

Why Generic Substitution Fails for (S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Enantiomer-Specific Pharmacology and Scaffold-Dependent Bioactivity


The (S)-enantiomer of this 6,7-dimethoxy-THIQ-3-carboxylic acid cannot be interchanged with its (R)-enantiomer, racemic mixture, or unsubstituted Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) without loss of biological fidelity. The chiral center at the 3-position is stereochemically critical: the (S)-configuration is required for downstream ACE inhibitor activity in moexipril synthesis, whereas the (R)-enantiomer would produce a pharmacologically inactive diastereomer [1]. Furthermore, the 6,7-dimethoxy substitution pattern directly modulates antiproliferative potency and target engagement profiles—unsubstituted or differently substituted THIQ-3-carboxylic acid derivatives exhibit distinct IC₅₀ values across HDAC, PD-1/PD-L1, and FXa inhibition assays, with differences spanning orders of magnitude depending on substitution [2][3]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for (S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 103733-66-0) vs. Key Comparators


Enantiomeric Identity: Optical Rotation Defines Chiral Purity vs. Racemic Mixture

The (S)-enantiomer (free base, CAS 103733-66-0) is characterized by a specific optical rotation of [α]D²⁰ = -35° to -45° (c=1 in H₂O), as specified for the hydrochloride salt by commercial suppliers [1]. By contrast, the racemic (RS)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has an optical rotation of approximately 0° under identical conditions. This chiral specification is essential because the (R)-enantiomer yields an inactive diastereomer when incorporated into moexipril, directly impacting API potency [2]. The patent literature explicitly discloses chiral resolution agents (e.g., (1R)-10-camphorsulfonyl, (S)-amygdalic acid) to isolate the (S)-enantiomer from racemic starting material [2].

Chiral resolution Enantiomeric purity Pharmaceutical intermediate quality control

In Vitro Antiproliferative Activity: EC₅₀ Against Huh-7 Hepatocellular Carcinoma Cells vs. Reference Isoquinoline Alkaloids

The compound M1 (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) exhibited concentration-dependent antiproliferative activity against human hepatic carcinoma Huh-7 cells with an EC₅₀ of 13.97 μM, as determined by MTT assay [1]. In the same study, molecular docking revealed strong binding affinity to caspase-8, and subsequent caspase-8 enzymatic assay confirmed inhibition, indicating apoptosis-mediated cell death [1]. For context, the structurally related isoquinoline alkaloid papaverine (lacking the 3-carboxylic acid and tetrahydro ring saturation) typically exhibits IC₅₀ values in the range of 50–100 μM against various hepatic cancer cell lines in cross-study comparisons, approximately 3.6- to 7.2-fold less potent [2].

Hepatocellular carcinoma Antiproliferative assay Natural product alkaloid

In Vivo Hepatoprotective Efficacy in DEN-Induced HCC Rat Model: ALT/AST Normalization Compared to 5-Fluorouracil Positive Control

In a diethylnitrosamine (DEN)-induced hepatocellular carcinoma rat model, oral administration of M1 at 100 mg/kg for 15 days significantly reduced plasma alanine aminotransferase (ALT) from 143.50 ± 2.70 U/L (DEN toxic control) to 58.04 ± 2.84 U/L, and aspartate aminotransferase (AST) from 112.56 ± 5.88 U/L to 40.95 ± 1.35 U/L (p < 0.001) [1]. The positive control 5-fluorouracil (5-FU, 10 mg/kg i.p.) reduced ALT to 68.36 ± 5.32 U/L and AST to 61.58 ± 4.17 U/L [1]. Notably, M1 at 100 mg/kg produced ALT reduction superior to 5-FU (58.04 vs. 68.36 U/L) and AST reduction superior to 5-FU (40.95 vs. 61.58 U/L). M1 also restored hepatic oxidative stress markers: reduced glutathione (GSH) increased from 4.60 ± 0.27 to 6.69 ± 0.30 μM/μg protein, and malondialdehyde (MDA) decreased from 98.78 ± 4.45 to 45.20 ± 1.05 nM/μg protein at the 100 mg/kg dose [1].

In vivo hepatocarcinoma Diethylnitrosamine model Liver function biomarkers ALT AST normalization

Colon Carcinogenesis Attenuation via IL-6/JAK2/STAT3 Pathway Blockade: Dual-Dose In Vivo Evidence

In a dimethylhydrazine (DMH)-induced colorectal carcinoma model in albino Wistar rats, M1 administered orally at 10 and 25 mg/kg for 15 days significantly attenuated tumor progression [1]. ELISA analysis confirmed that M1 reduced elevated serum IL-6 levels more prominently than IL-2 and COX-2. Gene expression analysis by qRT-PCR showed that M1 suppressed mRNA overexpression of IL-6, JAK2, and STAT3 in colonic tissue. Quantitative western blotting further demonstrated that M1 treatment down-regulated IL-6-induced phosphorylation of JAK2 and STAT3, establishing a clear mechanism of action through blockade of the IL-6/JAK2/STAT3 oncogenic signaling axis [1]. ¹H-NMR-based serum metabolic profiling confirmed that M1 restored DMH-perturbed metabolites toward normal levels. This study provides first-time evidence for M1's anti-colorectal cancer potential via this specific pathway [1].

Colorectal cancer IL-6 signaling JAK2/STAT3 pathway In vivo chemoprevention

THIQ-3-Carboxylic Acid Scaffold as Privileged HDAC Inhibitor Core: Class-Level Potency vs. Vorinostat (SAHA)

A series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives was evaluated as histone deacetylase (HDAC) inhibitors, representing a class-level validation of the THIQ-3-COOH scaffold in epigenetic anticancer drug discovery [1]. Within this series, compound 13a exhibited an IC₅₀ of 0.58 ± 0.10 μM against HDACs, representing a 2.55-fold improvement over the clinically approved HDAC inhibitor vorinostat (SAHA; IC₅₀ = 1.48 ± 0.20 μM) tested under identical conditions [1]. Four additional THIQ-3-COOH derivatives (7d, 8l, 7i, 7a) also outperformed vorinostat with IC₅₀ values between 1.00 and 1.29 μM [1]. While this evidence pertains to 7-substituted and N-acylated THIQ-3-carboxylic acid analogs rather than the specific 6,7-dimethoxy free acid, it establishes the THIQ-3-COOH core as a privileged scaffold capable of delivering sub-micromolar HDAC inhibition—a capability not shared by the simpler unsubstituted Tic scaffold or non-carboxylated tetrahydroisoquinolines [1].

HDAC inhibition Epigenetic anticancer Tetrahydroisoquinoline scaffold Vorinostat comparator

PD-1/PD-L1 Immune Checkpoint Inhibition: Scaffold-Dependent IC₅₀ Differentiation Across THIQ-3-COOH Series

In a structure-activity relationship study of THIQ-3-carboxylic acid derivatives as PD-1/PD-L1 protein-protein interaction inhibitors, the (1S,3S)-configured compound LH1388 (bearing a 5-cyano-3-pyridinyl appendage at the 1-position of the THIQ scaffold) exhibited an IC₅₀ of 21.4 nM in a homogeneous time-resolved fluorescence resonance energy transfer (HTRF) assay [1]. This represents a 15.4-fold improvement compared to its structural isomer LH1352 (IC₅₀ = 329 nM), which has the same appendage directly attached to the nitrogen atom [1]. This SAR finding demonstrates that the THIQ-3-COOH scaffold's substitution pattern—not merely the presence of the core—dictates PD-1/PD-L1 inhibitory potency by over an order of magnitude. For procurement, this implies that the specific 6,7-dimethoxy-3-carboxylic acid substitution pattern provides a unique vector for further derivatization that cannot be replicated by alternative THIQ regioisomers [1].

Immune checkpoint inhibition PD-1/PD-L1 Small-molecule immunotherapy Cancer immunotherapy

High-Impact Research and Industrial Application Scenarios for (S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 103733-66-0)


Chiral Intermediate for Moexipril API Synthesis: Pharmacopoeial-Grade Procurement for Generic Pharmaceutical Manufacturing

As the essential (S)-configured intermediate in the synthesis of moexipril hydrochloride, an ACE inhibitor antihypertensive agent, this compound (CAS 103733-66-0, free base) and its hydrochloride salt (CAS 82586-62-7) are listed as USP Moexipril Related Compound E [1]. The (S)-enantiomer is stereospecifically required: the (R)-enantiomer or racemic material would produce an inactive diastereomer upon amide coupling with the moexiprilat side chain, failing pharmacopoeial potency specifications [1]. Industrial procurement should specify optical rotation ([α]D²⁰ = -35° to -45°) and HPLC purity (>98.0%) as release criteria. The patented chiral resolution method using camphorsulfonic acid or amygdalic acid provides a scalable manufacturing route suitable for metric-ton API intermediate production [1].

Preclinical Hepatocellular Carcinoma Research: Lead Compound with Dual In Vitro and In Vivo Validation Against Huh-7 and DEN-Induced HCC Models

Researchers investigating novel HCC therapeutics should select this compound (designated M1) based on its established in vitro EC₅₀ of 13.97 μM against Huh-7 cells (MTT assay, caspase-8-mediated apoptosis) [1], combined with in vivo efficacy at 50–100 mg/kg p.o. that matches or exceeds 5-FU in ALT/AST normalization in the DEN-induced rat HCC model . The compound also restores hepatic GSH and reduces MDA, indicating antioxidant-mediated hepatoprotection beyond direct antiproliferative effects . HPLC bioanalytical methods for plasma quantification have been validated, enabling pharmacokinetic profiling in preclinical studies .

Colorectal Cancer Chemoprevention Studies: IL-6/JAK2/STAT3 Pathway-Targeted Agent with In Vivo Proof-of-Concept

For researchers focused on inflammation-driven colorectal carcinogenesis, M1 offers a mechanistically distinct approach via blockade of the IL-6/JAK2/STAT3 oncogenic signaling axis, validated in the DMH-induced CRC rat model at 10 and 25 mg/kg doses [1]. The compound's ability to suppress IL-6 at the protein level, reduce JAK2 and STAT3 mRNA expression, and decrease STAT3 phosphorylation—confirmed by quantitative western blotting and supported by mathematical modeling of STAT3 population dynamics—positions it as a tool compound for studying IL-6-mediated tumor promotion [1]. The validated ¹H-NMR metabolomics workflow enables biomarker discovery in CRC models [1].

Medicinal Chemistry Starting Material for HDAC and Immune Checkpoint Inhibitor Discovery Programs

The THIQ-3-carboxylic acid scaffold, exemplified by the 6,7-dimethoxy derivative, serves as a privileged starting point for fragment-based and structure-guided optimization of HDAC inhibitors (class-level IC₅₀ down to 0.58 μM vs. vorinostat's 1.48 μM) [1] and PD-1/PD-L1 immune checkpoint inhibitors (scaffold-dependent IC₅₀ differentiation from 329 nM to 21.4 nM based on substitution pattern) . Procurement of the optically pure (S)-6,7-dimethoxy-THIQ-3-COOH as a chiral building block enables SAR exploration at the 1-, 2-, and 3-positions while maintaining stereochemical integrity, supporting both academic medicinal chemistry and biotech lead optimization programs [1].

Quote Request

Request a Quote for (s)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.